(6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol
Overview
Description
(6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring
Mechanism of Action
Result of Action
The molecular and cellular effects of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol’s action are currently unknown
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For instance, its solubility and stability might be affected by the pH of the environment. Additionally, its interaction with targets could be influenced by the presence of other competing or interacting molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol typically involves multi-step organic reactions. One common method includes the reaction of 4-(trifluoromethoxy)benzaldehyde with pyridine derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridine-3-methanol: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
6-(Trifluoromethoxy)pyridin-3-ol: Contains a hydroxyl group instead of a methanol group.
Uniqueness
The presence of the trifluoromethoxy group in (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug development and material science .
Properties
IUPAC Name |
[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)19-11-4-2-10(3-5-11)12-6-1-9(8-18)7-17-12/h1-7,18H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWMILPQHPONBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)CO)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620339 | |
Record name | {6-[4-(Trifluoromethoxy)phenyl]pyridin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171938-74-1 | |
Record name | {6-[4-(Trifluoromethoxy)phenyl]pyridin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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